molecular formula C15H21ClN2O B7986206 N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7986206
M. Wt: 280.79 g/mol
InChI Key: GWWWUINMIDAMDY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a benzyl group, and a chloroethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring is usually carried out using benzyl halides in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the intermediate with ethyl acetate under suitable conditions to form the acetamide group.

Industrial Production Methods

Industrial production of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide
  • N-(®-1-Benzyl-pyrrolidin-3-yl)-2-bromo-N-ethyl-acetamide
  • N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-propionamide

Uniqueness

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-18(15(19)10-16)14-8-9-17(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWWUINMIDAMDY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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